molecular formula C20H23N5O2 B2423079 1-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperidine-4-carboxamide CAS No. 2034257-04-8

1-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperidine-4-carboxamide

Cat. No. B2423079
CAS RN: 2034257-04-8
M. Wt: 365.437
InChI Key: WDKRDLZAUMNWHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, which are part of the compound’s structure, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound includes azetidines and phenylpyrimidin . Azetidines are four-membered heterocycles that are more stable than related aziridines due to a considerable ring strain .

Scientific Research Applications

Future Directions

Azetidines, a key component of this compound, have seen remarkable advances in their chemistry and reactivity . Future research will likely focus on overcoming long-standing challenges in the field, with recent improvements and the discovery of new reaction protocols paving the way .

properties

IUPAC Name

1-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-19(26)15-6-8-24(9-7-15)20(27)16-11-25(12-16)18-10-17(22-13-23-18)14-4-2-1-3-5-14/h1-5,10,13,15-16H,6-9,11-12H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKRDLZAUMNWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperidine-4-carboxamide

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